4-Methoxyphenyl 3-(2-furyl)-2-propenoate
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Overview
Description
4-Methoxyphenyl 3-(2-furyl)-2-propenoate is an organic compound with the molecular formula C14H12O3 It is known for its unique structure, which combines a methoxyphenyl group and a furan ring connected by a propenoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate typically involves the reaction of 4-methoxybenzaldehyde with 2-furylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the acid react in the presence of a base such as piperidine or pyridine to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-(2-furyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoate linkage to a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
4-Methoxyphenyl 3-(2-furyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 3-(2-thienyl)-2-propenoate
- 4-Methoxyphenyl 3-(2-pyridyl)-2-propenoate
- 4-Methoxyphenyl 3-(2-phenyl)-2-propenoate
Uniqueness
4-Methoxyphenyl 3-(2-furyl)-2-propenoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Methoxyphenyl 3-(2-furyl)-2-propenoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a methoxy group on a phenyl ring and a furan moiety attached to a propenoate backbone. The synthesis typically involves the reaction of 3-(furan-2-yl)propenoic acids with arenes under superacid conditions, leading to hydroarylation products that exhibit significant biological activity.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties . For instance, compounds synthesized from furan derivatives showed notable activity against yeast-like fungi such as Candida albicans and bacteria including Escherichia coli and Staphylococcus aureus. At a concentration of 64 µg/mL, these compounds displayed effective antimicrobial action, indicating their potential as therapeutic agents against infections caused by resistant strains .
Microorganism | Activity (µg/mL) | Reference |
---|---|---|
Candida albicans | 64 | |
Escherichia coli | 64 | |
Staphylococcus aureus | 64 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, modifications to the phenyl ring can enhance the compound's ability to inhibit cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups significantly enhances anticancer activity .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the methoxy group is believed to play a crucial role in modulating these pathways, potentially enhancing the compound's efficacy against cancer cells.
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various furan derivatives and evaluating their antimicrobial properties found that compounds similar to this compound exhibited significant inhibition against pathogenic microorganisms, reinforcing its potential as an antimicrobial agent .
- Anticancer Evaluation : Research examining the cytotoxic effects of structurally related compounds demonstrated that modifications in substituents led to varying levels of activity against specific cancer cell lines. The findings indicated that compounds with methoxy substitutions had enhanced growth-inhibitory effects compared to their unsubstituted counterparts .
Properties
CAS No. |
853349-23-2 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(4-methoxyphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H12O4/c1-16-11-4-6-13(7-5-11)18-14(15)9-8-12-3-2-10-17-12/h2-10H,1H3/b9-8+ |
InChI Key |
NMIXTHNWGHUJQZ-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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